molecular formula C18H22N2O5 B2624012 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903646-48-9

1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2624012
CAS RN: 1903646-48-9
M. Wt: 346.383
InChI Key: XRVIWBRVYMCSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known as DEBA, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DEBA is a heterocyclic compound that contains a pyrrolidine-2,5-dione ring and an azetidine ring.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects on the body. In particular, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to have antioxidant properties, which may help to protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. One potential area of research is the development of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential area of research is the development of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione-based pesticides and herbicides that are less harmful to the environment than traditional chemical pesticides and herbicides. Additionally, further research is needed to understand the potential toxicity and side effects of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione in vivo, as well as its potential applications in material science.

Synthesis Methods

1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione can be synthesized using a multistep process that involves the reaction of 3,4-diethoxybenzoyl chloride with azetidine-3-carboxylic acid followed by cyclization with phthalic anhydride. This reaction yields 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione as a white crystalline powder with a melting point of 160-162°C.

Scientific Research Applications

1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been studied as a potential pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In material science, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been studied for its potential use in the synthesis of polymers and as a photochromic material.

properties

IUPAC Name

1-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-24-14-6-5-12(9-15(14)25-4-2)18(23)19-10-13(11-19)20-16(21)7-8-17(20)22/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVIWBRVYMCSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

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